molecular formula C23H23FN4O3S2 B11483005 4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B11483005
M. Wt: 486.6 g/mol
InChI Key: NNQQUZBXAOIDLS-UHFFFAOYSA-N
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Description

4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, thiazole, piperazine, sulfonyl, and pyrrolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the fluorophenyl group. The piperazine ring is then synthesized and linked to the thiazole moiety. Finally, the sulfonyl group is introduced, and the pyrrolidinone ring is formed under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted drug design and other advanced applications .

Properties

Molecular Formula

C23H23FN4O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[4-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H23FN4O3S2/c24-19-5-1-17(2-6-19)21-15-32-23(26-21)27-9-11-28(12-10-27)33(30,31)20-7-3-16(4-8-20)18-13-22(29)25-14-18/h1-8,15,18H,9-14H2,(H,25,29)

InChI Key

NNQQUZBXAOIDLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5

Origin of Product

United States

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